![molecular formula C10H8N6 B12907767 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 94764-42-8](/img/structure/B12907767.png)
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a triazole ring with a pyrimidine ring, making it a versatile scaffold for drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid . This reaction is carried out under controlled conditions to ensure the formation of the desired triazolo-pyrimidine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazolo-pyrimidine scaffold.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Alkylation and Acylation: These reactions involve the addition of alkyl or acyl groups to the compound, which can enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include potassium cyanide for nucleophilic substitution, sodium hydride for deprotonation, and various alkylating agents for alkylation reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1).
Cancer Research: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, including cell cycle progression and apoptosis.
Industrial Applications: In industry, it can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . Similarly, as an LSD1 inhibitor, it interferes with the enzyme’s ability to demethylate lysine residues on histones, leading to alterations in gene expression .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine scaffold but differs in the arrangement of the nitrogen atoms in the triazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a triazolo-pyrimidine structure but with a different fusion pattern.
The uniqueness of this compound lies in its specific arrangement of the triazole and pyrimidine rings, which imparts distinct biological activities and makes it a valuable scaffold for drug design .
Eigenschaften
CAS-Nummer |
94764-42-8 |
|---|---|
Molekularformel |
C10H8N6 |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
3-phenyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H8N6/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
InChI-Schlüssel |
XXLKGBDOPXBTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


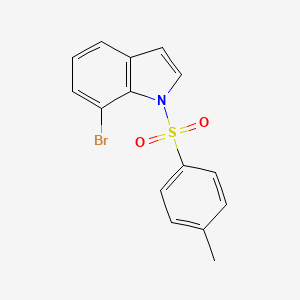
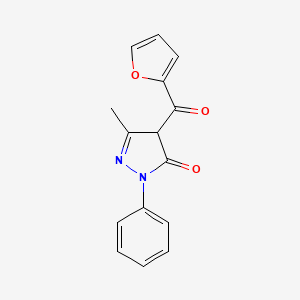

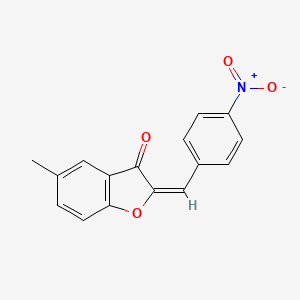

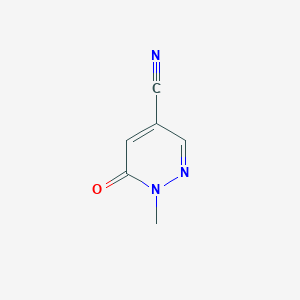
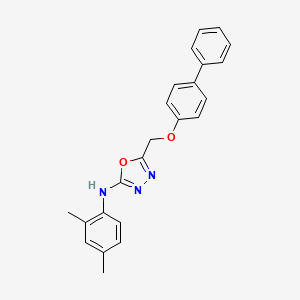


![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)

![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)

